(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

Catalog No.
S1789917
CAS No.
34701-53-6
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2...

CAS Number

34701-53-6

Product Name

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

IUPAC Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1

InChI Key

HVBACKJYWZTKCA-XSLBTUIJSA-N

SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C

Neuropharmacological Effects:

  • Studies suggest that incensole acetate may have psychoactive properties. A 2008 study published in the National Institutes of Health investigated how incensole acetate affects the brain and found that it activates TRPV3 channels, which are linked to temperature regulation and pain perception []. This activation may play a role in the historical use of frankincense in religious ceremonies for its potential mood-altering effects.

Cognitive Function:

  • Research is also exploring the potential benefits of incensole acetate for cognitive function. A 2011 study in ResearchGate investigated the effects of incensole acetate on memory and found that it may improve memory function in rats exposed to conditions that mimic neurodegenerative diseases []. More research is needed to determine if these findings translate to humans.

Anti-inflammatory Properties:

  • Boswellia resin, which contains incensole acetate, has well-documented anti-inflammatory properties. While more research is needed to isolate the specific effects of incensole acetate, some researchers believe it may contribute to the anti-inflammatory properties of frankincense [].

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is a complex organic compound featuring a bicyclic structure with multiple functional groups. Its molecular formula suggests a high degree of structural complexity, characterized by the presence of a bicyclo framework and various substituents that may influence its chemical behavior and biological activity. The compound's unique structural features are likely to contribute to its reactivity and potential applications in various fields.

Research suggests that incensole acetate exerts its biological effects through multiple mechanisms [, ]. Here are two potential pathways:

  • Inhibition of NF-κB activation: Incensole acetate may suppress the activation of nuclear factor kappa-B (NF-κB), a key molecule involved in inflammatory responses []. This could lead to reduced production of inflammatory mediators, contributing to its anti-inflammatory properties.
  • Activation of TRPV3 channels: Incensole acetate has been shown to activate transient receptor potential vanilloid 3 (TRPV3) channels []. These channels play a role in various physiological processes, including wound healing, pain perception, and body temperature regulation. Activation of TRPV3 may contribute to the anti-inflammatory and neuroprotective effects of incensole acetate.
Involving (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate can be categorized into several types:

  • Substitution Reactions: The acetate group can undergo hydrolysis to form an alcohol and acetic acid.
  • Elimination Reactions: Given its dienyl structure, it may participate in elimination reactions to form double bonds under specific conditions.
  • Addition Reactions: The presence of double bonds allows for electrophilic addition reactions, which can modify the compound's structure.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is of significant interest due to its potential therapeutic properties. Compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Activity: Compounds with complex bicyclic structures can scavenge free radicals, thus protecting cellular components from oxidative damage .
  • Antimicrobial Properties: Many natural products with similar frameworks have shown effectiveness against bacteria and fungi.
  • Anti-inflammatory Effects: Certain derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Several methods can be employed for the synthesis of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

  • Diels-Alder Reaction: This method can be used to construct the bicyclic framework by reacting a diene with a dienophile.
  • Functional Group Modification: Starting from simpler precursors, functional groups can be introduced through various organic transformations such as alkylation or acylation.
  • Total Synthesis: A stepwise synthesis involving multiple reactions to build the entire molecular structure from basic building blocks.

These methods highlight the versatility in synthetic approaches for complex organic molecules .

The applications of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate are diverse:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Agricultural Chemicals: Possible application as a natural pesticide or herbicide based on antimicrobial properties.
  • Cosmetics: Utilization in formulations for its antioxidant properties and skin benefits.

These applications underscore the compound's versatility across different industries .

Interaction studies are crucial for understanding how (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate interacts with biological systems:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can inform its efficacy and safety profile.
  • Structure–Activity Relationship Studies: These studies help correlate structural features with biological activity, guiding further development of derivatives with enhanced properties .

Several compounds share structural characteristics with (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

Compound NameStructural FeaturesBiological Activity
LimoneneMonoterpeneAntimicrobial
MyrceneMonoterpeneAnti-inflammatory
FarneseneSesquiterpeneAntioxidant

Uniqueness

The uniqueness of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-y) acetate lies in its specific bicyclic structure combined with multiple methyl and alkyl substituents that potentially enhance its solubility and reactivity compared to simpler terpenes like limonene and myrcene.

This detailed examination highlights the significance of (1,5,9-trimethyl-12-propan-2-y-l15 oxabicyclo[10.2.1]pentadeca 5 9 dien 2 yl) acetate in both chemical synthesis and biological applications while showcasing its potential as a valuable compound in various fields of research and industry.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 g/mol

Monoisotopic Mass

348.26644501 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-04-14

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